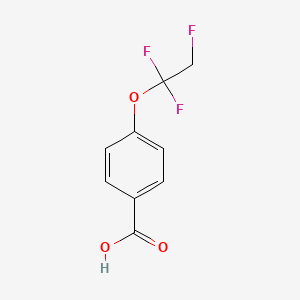

4-(1,1,2-Trifluoroethoxy)benzoicacid

Description

4-(1,1,2-Trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a trifluoroethoxy (–O–CF₂–CHF₂) substituent at the para position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the fluorine atoms, which enhance metabolic stability, lipophilicity, and binding affinity in drug design .

Properties

Molecular Formula |

C9H7F3O3 |

|---|---|

Molecular Weight |

220.14 g/mol |

IUPAC Name |

4-(1,1,2-trifluoroethoxy)benzoic acid |

InChI |

InChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) |

InChI Key |

PGIPRYYJVYBVLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(CF)(F)F |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Nucleophilic Substitution on Halogenated Benzoic Acids

One of the most efficient and industrially scalable methods involves the reaction of halogenated benzoic acid derivatives with 2,2,2-trifluoroethanol in the presence of a base and copper salts as catalysts.

- Reaction Conditions : The halogenated benzoic acid (e.g., 4-chlorobenzoic acid) is reacted with 2,2,2-trifluoroethanol using potassium tert-butoxide as the base and copper salts such as copper sulfate as the catalyst.

- Solvent : Tetrahydrofuran (THF) is preferred due to its ability to dissolve reactants and facilitate product isolation.

- Temperature : Approximately 70°C, which is relatively mild compared to other methods.

- Advantages : The process offers good to very good yields, enhanced safety, and simplified work-up since copper salts remain in the aqueous phase and the product stays dissolved in THF, eliminating the need for halogenated solvent extraction.

- Post-Reaction Workup : Dilute hydrochloric acid is used to remove copper salts, and the product is isolated by filtration and drying.

This method is detailed in patent literature and represents a significant improvement over earlier methods that required harsher conditions and more complex purification steps.

Multistep Synthesis via 2,5-Bis(2,2,2-trifluoroethoxy)benzene Intermediates

A multistage process starts from 1,4-dibromobenzene or hydroquinone derivatives and proceeds through the following key steps:

Formation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene : React 1,4-dibromobenzene with sodium 2,2,2-trifluoroethoxide (generated in situ from 2,2,2-trifluoroethanol and sodium metal) in N,N-dimethylformamide (DMF) with copper sulfate catalyst at 85-105°C. This step requires an excess of 2,2,2-trifluoroethanol (up to 8 equivalents) for complete conversion, although only 2 equivalents are theoretically needed. The reaction proceeds via nucleophilic aromatic substitution.

Acetylation to 2,5-Bis(2,2,2-trifluoroethoxy)acetophenone : The bis(trifluoroethoxy)benzene intermediate is acetylated using suitable acetylating agents to introduce an acetyl group at the 2,5-positions.

Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid : The acetophenone derivative is oxidized to the corresponding benzoic acid using oxidants such as potassium permanganate or sodium permanganate. The oxidation is performed by gradual addition of the oxidant at 81-100°C over several hours, followed by filtration to remove manganese oxide precipitates and isolation of the acid product by crystallization.

- Yields and Purity : The benzoic acid is obtained as an off-white powder with yields around 81.6% and melting points between 121-125°C.

- Notes on Process Efficiency : The requirement for excess trifluoroethanol and the formation of isomeric acylated products in subsequent steps limit the efficiency of this method, but it remains commercially relevant due to the availability of starting materials and scalability.

Alternative Synthesis via Cyanomethyl Esters

Another approach involves the conversion of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid or its salts into cyanomethyl esters by reaction with haloacetonitriles (e.g., chloroacetonitrile) in the presence of bases. These esters serve as intermediates for further functionalization or coupling reactions.

- Solvent : Ethyl acetate or other inert solvents.

- Subsequent Steps : The cyanomethyl esters can be reacted with amines to form amide derivatives, which are valuable in pharmaceutical compound synthesis.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated benzoic acid + 2,2,2-trifluoroethanol + base | CuSO4 or Cu(II) salts | THF | ~70 | Mild, safe, good yields, easy copper removal |

| Formation of bis(trifluoroethoxy)benzene | 1,4-dibromobenzene + sodium 2,2,2-trifluoroethoxide | CuSO4 | DMF | 85-105 | Requires excess trifluoroethanol |

| Acetylation | Bis(trifluoroethoxy)benzene + acetylating agent | - | - | - | Intermediate step |

| Oxidation | Acetophenone derivative + KMnO4 or NaMnO4 | - | Aqueous solution | 81-100 | Gradual oxidant addition, filtration required |

| Cyanomethyl ester formation | Benzoic acid + haloacetonitrile + base | - | Ethyl acetate | Ambient to mild | Intermediate for further derivatization |

Research Discoveries and Optimization Insights

- Catalyst and Base Selection : Copper salts such as copper sulfate and bases like potassium tert-butoxide optimize reaction rates and yields in nucleophilic substitution reactions.

- Solvent Effects : THF facilitates better phase separation and product isolation compared to DMF, reducing purification steps.

- Temperature Control : Maintaining reaction temperatures around 70°C in the copper-catalyzed substitution and 85-105°C in the bis(trifluoroethoxy)benzene formation step is critical for optimal conversion without side reactions.

- Oxidation Efficiency : Slow, portion-wise addition of permanganate oxidants at controlled temperatures prevents over-oxidation and ensures high purity of the benzoic acid product.

- Industrial Relevance : The two-step process via pyridine intermediates is commercially preferred over one-step acid chloride routes due to better selectivity and product stability.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst/Base | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Copper-catalyzed substitution | Halogenated benzoic acid | 2,2,2-Trifluoroethanol, base | CuSO4, potassium tert-butoxide | Good to very good | Mild conditions, easy workup | Limited substrate scope |

| Multistep via bis(trifluoroethoxy)benzene | 1,4-Dibromobenzene | Sodium 2,2,2-trifluoroethoxide, acetylating agents, KMnO4 | CuSO4, sodium metal | ~80 | Scalable, well-studied process | Requires excess trifluoroethanol, multi-step |

| Cyanomethyl ester intermediate | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | Haloacetonitrile, base | - | Not specified | Useful for further derivatization | Additional synthetic steps required |

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(1,1,2-trifluoroethoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(1,1,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(1,1,2-Trifluoroethoxy)benzoic acid and its analogs:

Key Observations:

- Fluorine Content : Increasing fluorine atoms (e.g., 6 in C₁₀H₆F₆O₄ ) correlate with enhanced lipophilicity and resistance to oxidative metabolism.

- Substituent Position : Para-substituted analogs exhibit stronger acidity (lower pKa) due to resonance stabilization of the carboxylate anion, whereas meta-substituted derivatives (e.g., 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid) show reduced acidity .

- Steric Effects : Bulkier substituents (e.g., tetrafluoroethoxy vs. trifluoroethoxy) may hinder molecular interactions in biological systems.

Biological Activity

4-(1,1,2-Trifluoroethoxy)benzoic acid is an aromatic compound notable for its trifluoroethoxy substituent, which enhances its lipophilicity and influences its interactions with biological systems. This compound, with the molecular formula C₉H₈F₃O₃, has garnered attention for its potential pharmacological applications, particularly in drug development targeting various diseases.

Chemical Structure and Properties

The structure of 4-(1,1,2-Trifluoroethoxy)benzoic acid includes a benzene ring with a carboxylic acid (-COOH) group and a trifluoroethoxy group. The presence of fluorine atoms in the trifluoroethoxy group significantly alters the compound's chemical properties, enhancing its biological activity through increased lipophilicity and potential receptor interactions.

Biological Activity Overview

Research into the biological activity of 4-(1,1,2-Trifluoroethoxy)benzoic acid indicates its potential use as a lead compound for various therapeutic applications:

- Anti-inflammatory Effects : Compounds structurally similar to 4-(1,1,2-Trifluoroethoxy)benzoic acid have been investigated for their anti-inflammatory properties. These compounds may act as sodium channel blockers, which are crucial in managing arrhythmias and other cardiovascular conditions.

- Gastrointestinal Disorders : The compound has been associated with treatment strategies for gastrointestinal disorders mediated by 5-HT4 receptor activity. This includes conditions like gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and other gastrointestinal motility disorders .

- Cancer Research : Preliminary studies have explored the efficacy of derivatives of benzoic acid in cancer treatment. For instance, compounds related to 4-(1,1,2-Trifluoroethoxy)benzoic acid have shown promise in inhibiting glioblastoma cell lines .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of 4-(1,1,2-Trifluoroethoxy)benzoic acid against similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Difluoromethoxy)benzoic acid | Contains difluoromethoxy group | Less lipophilic than trifluoroethoxy derivatives |

| 3-(Trifluoromethoxy)benzoic acid | Trifluoromethoxy at position 3 | Different positional isomer affecting reactivity |

| 2-(Trifluoromethoxy)benzoic acid | Trifluoromethoxy at position 2 | Altered electronic effects due to position |

| Methyl 3-(trifluoromethoxy)benzoate | Methyl ester derivative | Different solubility properties compared to acids |

| 4-(Trichloromethoxy)benzoic acid | Trichloromethoxy group | Potentially higher reactivity due to chlorine atoms |

This table illustrates how variations in substituents and their positions on the benzene ring can significantly influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzoic acid derivatives:

- A study indicated that benzoic acid derivatives promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. These pathways are crucial for maintaining cellular homeostasis and could be targeted for anti-aging therapies .

- Another investigation highlighted that certain benzoic acid derivatives exhibited significant cytotoxic effects against cancer cell lines while maintaining low toxicity in normal cells. This suggests a potential therapeutic window for these compounds .

Q & A

Q. What are the common synthetic routes for preparing 4-(1,1,2-Trifluoroethoxy)benzoic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves halogenation or functional group substitution. For example, bromination of a precursor like 3-(2,2,2-trifluoroethoxy)benzoic acid using N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃) yields halogenated derivatives. Hydrolysis under acidic or basic conditions can further modify the product . Reaction optimization includes controlling temperature (e.g., 0–25°C for bromination) and stoichiometric ratios to minimize side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of 4-(1,1,2-Trifluoroethoxy)benzoic acid?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoroethoxy -CF₂CH₂O- at δ 4.5–4.7 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and trifluoroethoxy carbons (δ 120–125 ppm for CF₃) .

- IR : Stretching vibrations for -COOH (2500–3300 cm⁻¹, broad) and C-F (1100–1250 cm⁻¹) validate functional groups .

- X-ray Crystallography : ORTEP-3 software generates 3D molecular models using diffraction data, confirming bond angles and spatial arrangement of substituents .

Q. What are the key considerations for optimizing reaction yield during the synthesis of derivatives of 4-(1,1,2-Trifluoroethoxy)benzoic acid?

- Methodological Answer :

- Catalyst Selection : Lewis acids (AlCl₃, FeCl₃) improve electrophilic substitution efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Reagent Purity : Anhydrous conditions prevent hydrolysis of trifluoroethoxy groups.

- Monitoring : TLC (silica plates, UV detection) tracks reaction progress to avoid overhalogenation .

Advanced Research Questions

Q. What computational docking methods are suitable for studying interactions of 4-(1,1,2-Trifluoroethoxy)benzoic acid with biological targets?

- Methodological Answer : AutoDock4 is recommended for simulating ligand-receptor binding. The workflow includes:

- Receptor Preparation : Assign flexibility to active-site residues (e.g., using AutoDockTools).

- Ligand Parameterization : Generate .pdbqt files with Gasteiger charges for the trifluoroethoxy group.

- Docking Validation : Cross-docking with known inhibitors (e.g., COX-2) and RMSD analysis (<2.0 Å ensures reliability) .

- Energy Scoring : Analyze binding affinity (ΔG) and hydrogen-bonding interactions with residues like Arg120 or Tyr355 .

Q. How does the trifluoroethoxy substituent influence pharmacokinetic properties, and what in vitro assays assess bioavailability?

- Methodological Answer : The -OCF₂CF₂H group enhances lipophilicity (logP ~2.5), improving membrane permeability. Assays include:

- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption.

- Plasma Stability Tests : Incubate compound in human plasma (37°C, 24 hrs) and quantify degradation via HPLC .

- Microsomal Metabolism : Liver microsomes (human/rat) identify metabolic hotspots (e.g., demethylation or glucuronidation) .

Q. What strategies resolve contradictory data on the biological activity of fluorinated benzoic acid derivatives across experimental models?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .

- Structural Analog Comparison : Test analogs (e.g., 4-methoxy vs. 5-methoxy isomers) to isolate substituent effects .

- In Vivo Validation : Use rodent models to confirm in vitro findings (e.g., anti-inflammatory activity via paw edema assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.